

Spectroscopic Profile of Methyl 2-cyano-3-methylbut-2-enoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-cyano-3-methylbut-2-enoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 2-cyano-3-methylbut-2-enoate**, a valuable intermediate in organic synthesis. Due to the limited availability of experimentally derived data for this specific compound, this document presents a combination of predicted data and experimental data from closely related analogs to offer a robust analytical profile. This guide is intended to support researchers in the identification, characterization, and utilization of this compound in synthetic and medicinal chemistry applications.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl 2-cyano-3-methylbut-2-enoate** and its close structural analog, Ethyl 2-cyano-3-methylbut-2-enoate.

Table 1: ¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Ethyl 2-cyano-3-methylbut-2-enoate	CDCl ₃	4.24	Quartet	7.2	-OCH ₂ CH ₃
2.35	Doublet	1.6	=C-CH ₃ (trans to CN)		
1.30	Triplet	7.2	-OCH ₂ CH ₃		
(Value not reported)	Singlet	-	=C-CH ₃ (cis to CN)		

Note: Experimental ¹H NMR data for **Methyl 2-cyano-3-methylbut-2-enoate** is not readily available. Data presented is for the ethyl ester analog.

Table 2: ¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment	Data Type
Methyl 2-cyano-3-methylbut-2-enoate	(Not specified)	163.8	C=O	Predicted
132.7	=C(CH ₃) ₂	Predicted		
125.9	=C(CN)COOCH ₃	Predicted		
118.8	CN	Predicted		
61.2	-OCH ₃	Predicted		
17.2, 14.0	=C(CH ₃) ₂	Predicted		
Ethyl 2-cyano-3-methylbut-2-enoate	CDCl ₃	163.8	C=O	Experimental
132.7	=C(CH ₃) ₂	Experimental		
125.9	=C(CN)COOC ₂ H ₅	Experimental		
118.8	CN	Experimental		
61.2	-OCH ₂ CH ₃	Experimental		
17.2, 14.0	=C(CH ₃) ₂ , -OCH ₂ CH ₃	Experimental		

Table 3: Infrared (IR) Spectroscopy Data

Compound	Sample Phase	Wavenumber (cm-1)	Assignment
Ethyl 2-cyano-3-methylbut-2-enoate	Gas	~2220	C≡N stretch
~1725	C=O stretch (ester)		
~1640	C=C stretch (alkene)		
~2980-2850	C-H stretch (aliphatic)		
~1250	C-O stretch (ester)		

Note: Experimental IR data for **Methyl 2-cyano-3-methylbut-2-enoate** is not readily available. Data presented is for the ethyl ester analog, which is expected to have a very similar IR spectrum with minor shifts.

Table 4: Mass Spectrometry (MS) Data

Compound	Ionization Method	m/z (Relative Abundance)	Assignment
Ethyl 2-cyano-3-methylbut-2-enoate	Electron Ionization (EI)	153 ([M] ⁺)	Molecular Ion
125	[M - C ₂ H ₄] ⁺		
108	[M - OCH ₂ CH ₃] ⁺		
82	[M - COOC ₂ H ₅] ⁺		

Note: Experimental MS data for **Methyl 2-cyano-3-methylbut-2-enoate** is not readily available. The predicted molecular weight is 139.15 g/mol . The fragmentation pattern is expected to be similar to the ethyl ester, with fragments corresponding to the loss of the methoxy group and other relevant fragments.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Accurately weigh 5-10 mg of the solid sample or measure 10-20 μL of the liquid sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , Acetone-d_6) in a clean, dry vial.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Ensure the final sample height in the NMR tube is approximately 4-5 cm.
- Cap the NMR tube securely.

Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth using a gauge.
- Place the sample into the NMR probe.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize homogeneity and resolution.
- Acquire the ^1H NMR spectrum using a standard pulse sequence. Typically, a 30° or 90° pulse is used with a sufficient number of scans to achieve a good signal-to-noise ratio.
- For ^{13}C NMR, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity. A larger number of scans is typically required due to the lower natural abundance and sensitivity of the ^{13}C nucleus.

- Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method for Solids):

- Dissolve a small amount of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).
- Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

Sample Preparation (Neat Liquid):

- Place one or two drops of the neat liquid sample directly onto the surface of a salt plate.
- Place a second salt plate on top to create a thin liquid film.

Data Acquisition:

- Place the prepared salt plate(s) in the sample holder of the FT-IR spectrometer.
- Acquire a background spectrum of the empty sample compartment.
- Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the infrared spectrum.
- The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

- Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
- The sample is vaporized in the ion source.
- In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).
- This bombardment results in the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$).
- The excess energy imparted to the molecular ion often causes it to fragment into smaller, characteristic ions.

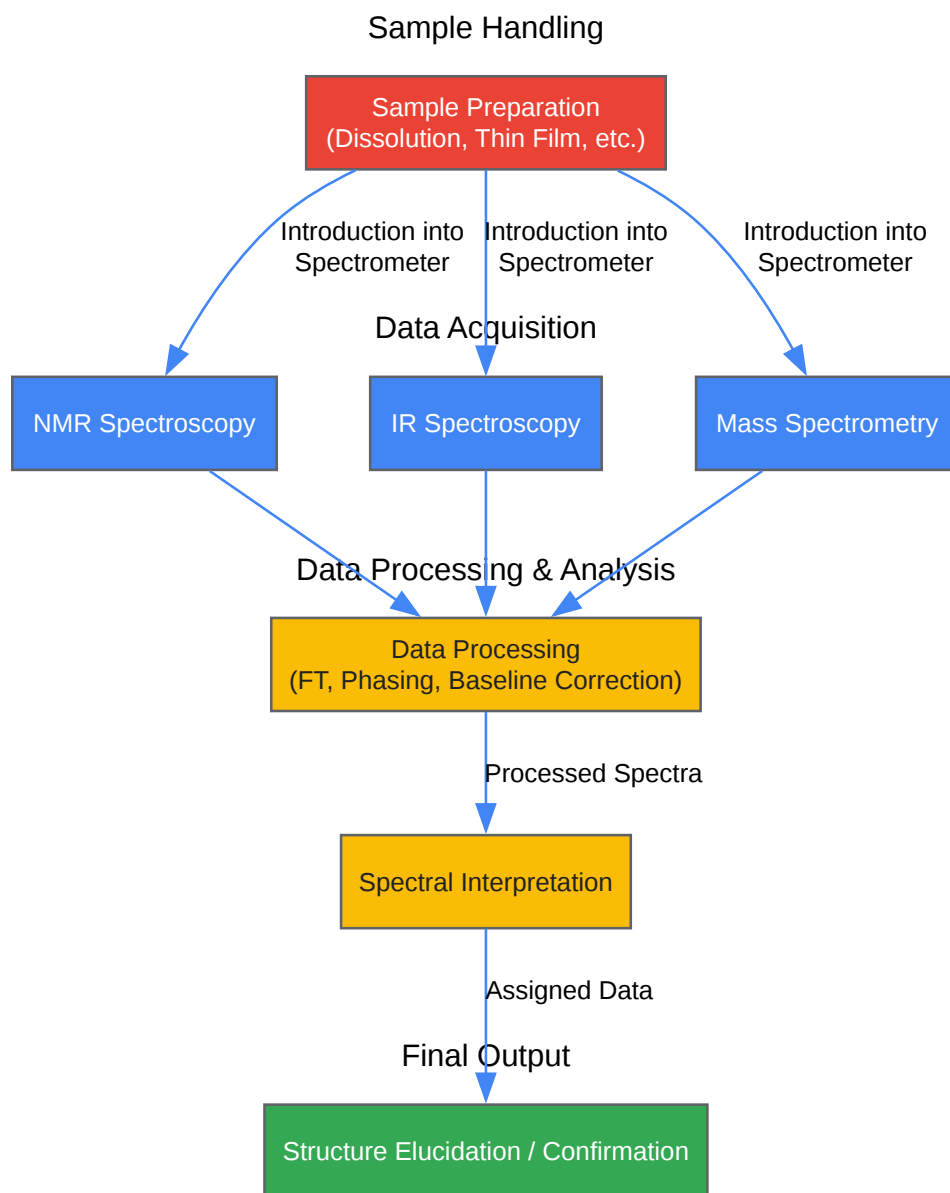
Mass Analysis and Detection:

- The positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer.
- The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their mass-to-charge ratio (m/z).
- The separated ions are detected, and their abundance is recorded.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

General Workflow for Spectroscopic Analysis



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Caption: General workflow for spectroscopic analysis.

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